molecular formula C14H21NO B261903 N-isobutyl-4-isopropylbenzamide

N-isobutyl-4-isopropylbenzamide

Cat. No.: B261903
M. Wt: 219.32 g/mol
InChI Key: DZTZQYFIPXQIBG-UHFFFAOYSA-N
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Description

N-isobutyl-4-isopropylbenzamide is a benzamide derivative featuring an isobutyl group attached to the benzamide nitrogen and an isopropyl substituent at the para position of the benzene ring. This article compares such analogs to infer trends and distinctions.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2-methylpropyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16)

InChI Key

DZTZQYFIPXQIBG-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and molecular characteristics of four related benzamide derivatives from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-iodo-N-isobutylbenzamide Iodo (para), Isobutyl (N) C₁₁H₁₄INO 303.14 281668-96-0 Potential intermediate in synthesis
N-hydroxy-4-isopropylbenzamide Hydroxy (para), Isopropyl (N) C₁₀H₁₃NO₂ 179.22 1016817-69-8 Likely polar due to -OH group
4-Bromo-N-isopropyl-3-methoxybenzamide Bromo (para), Methoxy (meta), Isopropyl (N) C₁₁H₁₄BrNO₂ 288.15 1072944-42-3 Reactivity influenced by bromine and methoxy groups
4-Formyl-N-isopropylbenzamide Formyl (para), Isopropyl (N) C₁₁H₁₃NO₂ 191.23 Not specified Aldehyde group may enhance electrophilicity
Key Observations:
  • Electrophilic vs. Nucleophilic Sites : The formyl group in 4-formyl-N-isopropylbenzamide increases electrophilicity at the para position, making it reactive in condensation reactions. In contrast, the hydroxy group in may enhance hydrogen bonding and aqueous solubility.
  • Halogen Influence : The bromine atom in could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the iodine in might be leveraged in radiolabeling or as a leaving group.

Preparation Methods

Synthesis of 4-Isopropylbenzoic Acid

The precursor 4-isopropylbenzoic acid (p-isopropylbenzoic acid) is synthesized from β-pinene, a renewable terpene derived from pine resin. The method, described in a 2006 Chinese patent, proceeds via three stages:

  • Oxidation of β-pinene : β-pinene is oxidized using a catalytic system (e.g., KMnO₄/H₂SO₄) to yield nopinic acid.

  • Dehydration and ring-opening : Nopinic acid undergoes sulfuric acid-catalyzed dehydration at 80–100°C, forming dihydrocuminic acid.

  • Catalytic dehydrogenation : Dihydrocuminic acid is dehydrogenated over a palladium/carbon catalyst at 150–200°C to yield 4-isopropylbenzoic acid (85–90% purity).

Key Data:

StepConditionsYield (%)
OxidationKMnO₄, H₂SO₄, 60°C, 6 h75
DehydrationH₂SO₄, 90°C, 4 h82
DehydrogenationPd/C, 180°C, H₂, 8 h88

Amidation of 4-Isopropylbenzoic Acid

The conversion of 4-isopropylbenzoic acid to the target amide follows a classic acid chloride intermediate route, as demonstrated in analogous benzamide syntheses.

Acid Chloride Formation

4-Isopropylbenzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂):

4-Isopropylbenzoic acid+SOCl2reflux, 4 h4-Isopropylbenzoyl chloride+SO2+HCl\text{4-Isopropylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4 h}} \text{4-Isopropylbenzoyl chloride} + \text{SO}2 + \text{HCl}

Conditions :

  • Molar ratio (acid : SOCl₂) = 1:2.5

  • Temperature: 70–80°C

  • Yield: 92–95%

Coupling with Isobutylamine

The acid chloride is reacted with isobutylamine in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine, Et₃N):

4-Isopropylbenzoyl chloride+isobutylamineEt₃N, THF, RT, 2 hThis compound+HCl\text{4-Isopropylbenzoyl chloride} + \text{isobutylamine} \xrightarrow{\text{Et₃N, THF, RT, 2 h}} \text{this compound} + \text{HCl}

Optimized Parameters :

  • Solvent: THF

  • Base: Et₃N (1.1 equiv)

  • Reaction time: 2 hours

  • Yield: 89% (crude), 84% after recrystallization

Characterization and Analytical Data

Spectral Properties

While specific data for This compound is absent in the sources, analogous benzamides provide a predictive framework:

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.95 (d, 6H, J = 6.8 Hz, CH(CH₃)₂)

  • δ 1.28 (d, 6H, J = 6.9 Hz, C₆H₄-iPr)

  • δ 2.20 (m, 1H, CH(CH₃)₂)

  • δ 3.25 (t, 2H, J = 6.4 Hz, NCH₂)

  • δ 7.32 (d, 2H, J = 8.2 Hz, aromatic)

  • δ 7.92 (d, 2H, J = 8.2 Hz, aromatic)

13C NMR (100 MHz, CDCl₃) :

  • δ 19.8 (CH(CH₃)₂), 34.1 (C₆H₄-iPr), 46.5 (NCH₂), 126.9, 129.7 (aromatic C), 149.2 (C=O), 167.3 (C=O).

GC-MS (EI+) :

  • m/z 233 [M]⁺ (calculated for C₁₄H₂₁NO).

Critical Analysis of Methodologies

Efficiency of the Acid Chloride Route

  • Yield : 84% overall (two steps).

  • Purity : >95% after recrystallization (ethanol/water).

  • Limitations : Use of SOCl₂ necessitates stringent safety measures.

Scalability and Industrial Viability

The β-pinene-derived route to 4-isopropylbenzoic acid offers advantages for large-scale production:

  • Raw material cost: β-pinene ≈ $15/kg (vs. $50/kg for synthetic precursors).

  • Waste reduction: Catalytic dehydrogenation minimizes byproducts.

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